Cobalt naphthenate

Description

Cobalt naphthenate (CAS No. 61789-51-3) is a cobalt(II) carboxylate derived from naphthenic acids, a mixture of cycloaliphatic carboxylic acids obtained during petroleum refining. It is a dark brown, viscous liquid or powder, soluble in organic solvents like alcohols, ethers, and oils, but insoluble in water . Its primary applications include:

- Catalysis: As a siccative (drying agent) in alkyd-based paints and coatings, accelerating oxidative crosslinking of unsaturated fatty acids .

- Polymerization: Facilitating free-radical polymerization in advanced material synthesis .

- Adhesion Promotion: Enhancing rubber-to-brass bonding in tire manufacturing .

Commercial formulations typically contain 6–12 wt% cobalt metal, dissolved in solvents like white spirits .

Properties

IUPAC Name |

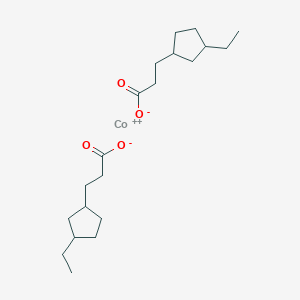

cobalt(2+);3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Co/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWKLHINRKWMTD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873427 | |

| Record name | Cobalt(2+) bis[3-(3-ethylcyclopentyl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt naphthenate is a brown powder or a bluish-red solid. It is easily ignited and once ignited can burn profusely. It is used to make paints and varnish. | |

| Record name | COBALT NAPHTHENATES, POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61789-51-3 | |

| Record name | COBALT NAPHTHENATES, POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobalt naphthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthenic acids are typically extracted from crude oil through a process involving liquid-liquid extraction, gas chromatography, and Fourier transform infrared spectroscopy. The cobalt salts are then prepared by reacting naphthenic acids with cobalt-containing compounds, such as cobalt carbonate or cobalt hydroxide, under controlled conditions .

Industrial Production Methods: In industrial settings, naphthenic acids are often obtained from the acidification of crude oil fractions. The resulting acids are then neutralized with cobalt compounds to form cobalt naphthenate. This process is carried out in large reactors, ensuring the complete reaction of the acids with the cobalt ions .

Chemical Reactions Analysis

Autoxidative Crosslinking in Drying Oils

Cobalt naphthenate accelerates the autoxidative curing of unsaturated oils (e.g., linseed oil) by promoting hydroperoxide decomposition. The mechanism involves:

-

Radical initiation : Co²⁺ oxidizes hydroperoxides (ROOH) to alkoxy radicals (RO- ).

-

Propagation : Radicals react with unsaturated fatty acids, forming crosslinked polymer networks .

Key Data :

| Parameter | Value/Effect | Source |

|---|---|---|

| Optimal CoN concentration | 0.1–0.5 wt% | |

| Drying time reduction | ~50% compared to uncatalyzed systems |

Hydrosilylation of Alkenes

CoN-ligand systems enable efficient hydrosilylation, converting alkenes to alkylsilanes. A study using diphenylsilane and 1-octene demonstrated:

Reaction Conditions :

-

Catalyst: CoN with sodium 2-(diphenylphosphino)methyl-2-ethylaminopropanoate (L1 )

-

Temperature: 50°C

-

Time: 3 hours

Effect of Additives :

| Additive | Conversion (%) | Time (h) |

|---|---|---|

| None | 68.3 | 3 |

| KOBu | 91.7 | 0.5 |

The base KOBu weakens Co-ligand interactions, enhancing silane activation .

Catalytic Oxidation of Hydrocarbons

CoN facilitates selective oxidation of ethylbenzene (EB) to acetophenone using molecular oxygen. In solvent-free conditions:

Performance Comparison :

| Catalyst | EB Conversion (%) | Selectivity (%) |

|---|---|---|

| Co@Y (CoN-based) | 98.5 | 92.1 |

| Co-MOF | 75.2 | 84.3 |

| Co₃O₄ | 63.8 | 76.9 |

CoN’s single-site Co²⁺ confined in zeolites minimizes side reactions and enables recyclability .

Polymerization Catalysis

CoN initiates free-radical polymerization of functional monomers like (3-methacryloxypropyl)trimethoxysilane (MPS):

Reaction Metrics :

| Monomer | Polymerization Rate (min⁻¹) | Mn (g/mol) |

|---|---|---|

| MPS | 0.12 | 15,000 |

Photooxidative Degradation of Polymers

CoN accelerates UV-induced degradation of low-density polyethylene (LDPE) by promoting hydroperoxide formation:

Mechanical Property Changes (90-day UV exposure) :

| Sample | Tensile Strength Loss (%) | Carbonyl Index Increase |

|---|---|---|

| Neat LDPE | 12.3 | 0.8 |

| LDPE + 0.5% CoN | 34.7 | 2.5 |

Conversely, 2-benzoylbenzoic acid retards degradation by scavenging radicals .

Low-Temperature Oxidation (LTO) of Tight Oil

CoN reduces activation energy (Ea) for LTO reactions, shifting pathways toward CO₂ and hydroxylated products:

| Substrate | Ea without CoN (kJ/mol) | Ea with CoN (kJ/mol) |

|---|---|---|

| Saturates | 68.2 | 52.4 |

| Aromatics | 73.8 | 58.1 |

| Resins | 85.6 | 63.9 |

CoN preferentially enhances bond scission in resins, increasing oxygen uptake .

Scientific Research Applications

Cobalt naphthenate have a wide range of scientific research applications:

Chemistry: They are used as catalysts in organic synthesis, particularly in the production of polymers and resins.

Industry: this compound is widely used as a drying agent in paints, varnishes, and inks. .

Mechanism of Action

The mechanism of action of naphthenic acids, cobalt salts involves the coordination of cobalt ions with the carboxylic acid groups of naphthenic acids. This coordination enhances the catalytic properties of cobalt, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved include the activation of oxygen species and the promotion of redox reactions .

Comparison with Similar Compounds

Comparison with Similar Cobalt Carboxylates

Cobalt naphthenate is structurally and functionally comparable to other cobalt carboxylates, but differences in anion composition, solubility, and catalytic efficiency dictate their suitability for specific applications. Key compounds are compared below:

Cobalt(II) 2-Ethylhexanoate (Co(2-EH)₂)

- Structure : Linear carboxylate with a branched alkyl chain (C₈H₁₅O₂)₂Co.

- Properties: Molecular weight: 345 g/mol; 6–12 wt% cobalt content . Higher solubility in nonpolar solvents vs. This compound .

- Applications: Preferred in coatings due to consistent catalytic activity and lower viscosity . Limited use in rubber adhesion due to inferior thermal stability .

Cobalt(II) Neodecanoate

- Structure : Branched carboxylate with a C₁₀H₁₉O₂ ligand.

- Properties :

- Applications :

Cobalt Stearate

- Structure : Long-chain carboxylate (C₁₈H₃₅O₂)₂Co.

- Slower drying kinetics in coatings vs. This compound .

- Applications :

Cobalt Boroacylate

- Structure : Contains boron-modified carboxylate ligands.

- Properties :

- Applications :

Performance Data and Research Findings

Table 1: Comparative Analysis of Cobalt Carboxylates

Key Research Insights :

- Coatings: this compound and 2-ethylhexanoate show similar drying efficiencies, but the latter’s linear structure reduces variability in resin compatibility .

- Adhesion : Cobalt boroacylate outperforms naphthenate in humid aging tests due to controlled sulfide layer formation .

- Toxicity: Both this compound and 2-ethylhexanoate exhibit low acute toxicity but are classified as Group 2B (possibly carcinogenic) by IARC .

Q & A

Q. What are the standard laboratory protocols for synthesizing cobalt naphthenate with controlled cobalt content?

- Methodological Answer : this compound is typically synthesized by reacting cobalt(II) salts (e.g., CoCl₂) with naphthenic acid under controlled pH (6–8) and temperature (60–80°C). Key steps include:

Dissolving cobalt chloride in deionized water.

Adding naphthenic acid dropwise while stirring.

Adjusting pH with sodium hydroxide to precipitate the complex.

Filtering and drying the product under vacuum.

Purity is verified via atomic absorption spectroscopy (AAS) to confirm cobalt content (e.g., 8–12% w/w). For reproducibility, ensure solvent purity (e.g., toluene-free naphthenic acid) and inert atmospheric conditions to prevent oxidation .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and thermal methods is required:

- FTIR : Validate carboxylate coordination (asymmetric COO⁻ stretch at ~1540 cm⁻¹; symmetric at ~1450 cm⁻¹).

- TGA/DSC : Assess thermal stability (decomposition onset ~220°C; exothermic peaks indicate oxidative degradation).

- XRD : Confirm amorphous/crystalline nature (broad peaks suggest amorphous structure typical of metal naphthenates).

Cross-referencing with AAS or ICP-MS ensures accurate metal content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (autoignition temperature ~250°C) and cobalt toxicity (linked to respiratory and dermal hazards), adhere to:

Use fume hoods and PPE (nitrile gloves, lab coats).

Store in airtight containers away from oxidizers (e.g., peroxides).

Implement spill containment with inert absorbents (e.g., vermiculite) .

Toxicity data (e.g., LD₅₀ in rats: 500 mg/kg) should inform risk assessments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiency of this compound across oxidation studies?

- Methodological Answer : Variations in catalytic activity often stem from:

- Solvent polarity : Polar solvents (e.g., ethanol) may destabilize the cobalt complex, reducing activity.

- Substrate specificity : Test with standardized substrates (e.g., cyclohexene vs. styrene) under identical O₂ pressure (1–5 bar).

- Characterization gaps : Use XPS to confirm Co²⁺/Co³⁺ ratios, which influence redox activity.

Statistical meta-analysis of kinetic data (e.g., Arrhenius plots) can identify outliers .

Q. What experimental designs are recommended to study the degradation pathways of this compound in environmental matrices?

- Methodological Answer : Simulate environmental conditions using:

Aqueous systems : Analyze hydrolysis products via LC-MS (e.g., free naphthenic acids at pH <4).

Soil microcosms : Track cobalt leaching via ICP-OES and microbial degradation via 16S rRNA sequencing.

Photolysis studies : Expose to UV light (λ = 254 nm) and monitor radical formation with EPR spectroscopy.

Compare results with computational models (e.g., DFT for bond dissociation energies) .

Q. How can computational modeling enhance the understanding of this compound’s coordination chemistry?

- Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations clarify:

- Ligand geometry : Predict optimal coordination modes (e.g., monodentate vs. bidentate binding).

- Electronic structure : Calculate HOMO-LUMO gaps to correlate with catalytic activity.

Validate models against experimental EXAFS data for Co–O bond distances (~2.05 Å) .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : To ensure consistency:

Standardize naphthenic acid sources (e.g., ASTM D1901 for acid number).

Monitor reaction kinetics via in-situ FTIR to terminate at consistent conversion rates.

Implement QC/QA protocols (e.g., ±2% cobalt content tolerance via AAS).

Publish detailed supplementary data, including raw spectral files and calibration curves .

Q. How should researchers address conflicting reports on this compound’s thermal stability?

- Methodological Answer : Discrepancies often arise from differing:

- Heating rates : Use slow ramp rates (2°C/min) in TGA to avoid kinetic masking.

- Atmosphere : Compare N₂ vs. air environments (oxidative vs. pyrolytic degradation).

- Sample morphology : Powder vs. film forms alter heat transfer efficiency.

Cross-validate with accelerated aging studies (e.g., 70°C/75% RH for 30 days) .

Key Considerations for Researchers

- Reproducibility : Archive raw data (e.g., chromatograms, spectral scans) in public repositories like Zenodo.

- Ethical Compliance : Adhere to institutional guidelines for cobalt waste disposal (Class 2B carcinogen per IARC).

- Interdisciplinary Collaboration : Engage computational chemists and toxicologists for holistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.